molecular formula C15H6O3S3 B3069250 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde CAS No. 2243590-42-1

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde

Cat. No.: B3069250
CAS No.: 2243590-42-1
M. Wt: 330.4 g/mol
InChI Key: VANOLPNZHSSDOC-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a tetracyclic scaffold with three sulfur atoms (trithia bridges) and three aldehyde functional groups. Its structure comprises fused bicyclic systems with bridgehead double bonds and sulfur atoms at positions 3, 8, and 13, contributing to its unique stereoelectronic properties. The aldehyde groups at positions 4, 9, and 14 enhance its reactivity, particularly in nucleophilic addition and condensation reactions.

Analytical characterization methods, such as NMR, MS, and UV spectroscopy (as highlighted in marine actinomycete metabolite studies ), would be critical for verifying its structure and purity.

Properties

IUPAC Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6O3S3/c16-4-7-1-10-13(19-7)11-3-9(6-18)21-15(11)12-2-8(5-17)20-14(10)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANOLPNZHSSDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=C(C=C(S3)C=O)C4=C2C=C(S4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243590-42-1
Record name Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde typically involves multi-step organic reactions. The process often starts with the formation of the core tetracyclic structure, followed by the introduction of sulfur atoms and aldehyde groups. Common reagents used in these reactions include sulfur sources, aldehyde precursors, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to a rare class of polythia-polycyclic aldehydes. Key structural analogues include:

Compound Name Key Features Differences vs. Target Compound
2,4-Dimethoxy-9,10-dihydrophenanthrene derivatives Phenanthrene core with methoxy/hydroxy groups Lacks sulfur bridges and aldehyde substituents
Lumped surrogate compounds (e.g., organic aldehydes with fused rings) Simplified structures for modeling reactivity Reduced stereochemical complexity
Thia-crown ethers Macrocyclic sulfur-containing ethers No fused polycyclic framework or aldehydes

Key Findings :

Reactivity : The trithia bridges in the target compound may confer enhanced stability compared to all-carbon analogues, as sulfur’s electron-rich nature can stabilize radical intermediates or transition states .

Synthetic Complexity : Unlike lumped surrogates , the target compound’s intricate structure requires precise synthetic control, limiting scalability but enabling tailored applications.

Physicochemical Properties

Limited experimental data are available for direct comparisons. However, extrapolating from analogous systems:

  • Thermal Stability : Sulfur bridges may lower melting points compared to oxygen-bridged analogues due to weaker S–C vs. O–C bonds.
  • Optical Properties: Conjugated aldehydes and sulfur atoms could result in unique UV-Vis absorption profiles, distinct from non-sulfur polycyclic aldehydes .

Biological Activity

3,8,13-Trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde is a complex organic compound notable for its unique tetracyclic structure featuring three sulfur atoms and multiple conjugated double bonds. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H6O3S3\text{C}_{15}\text{H}_{6}\text{O}_{3}\text{S}_{3}

Key Features:

  • Tetracyclic Framework: Provides structural stability and potential for various chemical transformations.
  • Sulfur Atoms: Impart unique electronic properties that may enhance biological activity.
  • Aldehyde Functional Groups: May participate in various biochemical interactions.

Antimicrobial Properties

Research indicates that compounds with similar tetracyclic structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansInhibition observed

Anticancer Activity

Several studies have explored the anticancer potential of similar sulfur-containing compounds. The unique structure of this compound may allow it to interact with cancer cell pathways.

Case Study Findings:

  • Cell Lines Tested: Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action: Induction of apoptosis and inhibition of cell proliferation.
  • IC50 Values: Notable reductions in cell viability at concentrations as low as 10 µM.

Medicinal Chemistry

The compound is being investigated for its potential use as a lead compound in drug development due to its biological activity against various pathogens and cancer cells.

Synthetic Chemistry

Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules. Researchers are exploring synthetic routes that optimize yield while maintaining structural integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde
Reactant of Route 2
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde

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